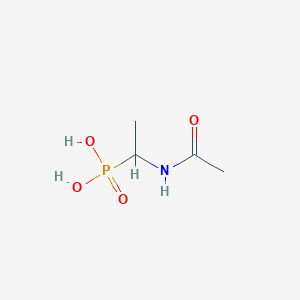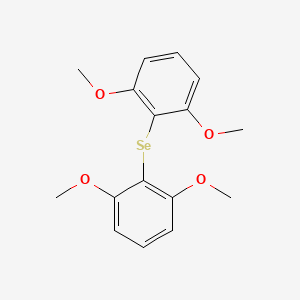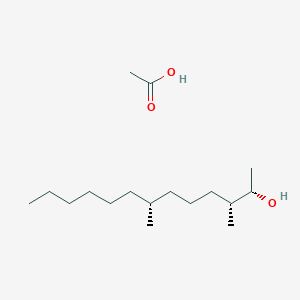![molecular formula C18H21BrN2O2 B14265810 Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide CAS No. 171926-14-0](/img/structure/B14265810.png)
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This particular compound features a pyridinium core with a dimethoxymethyl group at the 4-position and an indole moiety at the 1-position, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale quaternization reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction can produce pyridine derivatives. Substitution reactions can lead to a variety of functionalized pyridinium salts.
Aplicaciones Científicas De Investigación
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-malarial and anti-cholinesterase inhibitor.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cholinesterases, by binding to the active site and preventing substrate access. Additionally, its indole moiety may interact with biological receptors, influencing cellular signaling pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 4-(methoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(ethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, chloride
Uniqueness
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group and the indole moiety enhances its reactivity and potential as a bioactive compound, distinguishing it from other similar pyridinium salts.
Propiedades
Número CAS |
171926-14-0 |
|---|---|
Fórmula molecular |
C18H21BrN2O2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
3-[2-[4-(dimethoxymethyl)pyridin-1-ium-1-yl]ethyl]-1H-indole;bromide |
InChI |
InChI=1S/C18H21N2O2.BrH/c1-21-18(22-2)14-7-10-20(11-8-14)12-9-15-13-19-17-6-4-3-5-16(15)17;/h3-8,10-11,13,18-19H,9,12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BYCRVGWCDPFWTJ-UHFFFAOYSA-M |
SMILES canónico |
COC(C1=CC=[N+](C=C1)CCC2=CNC3=CC=CC=C32)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
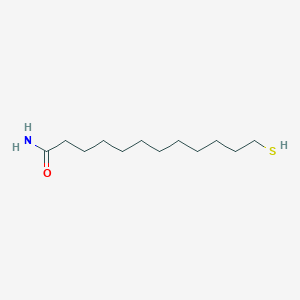
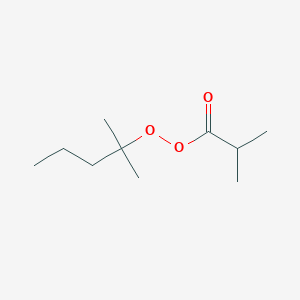
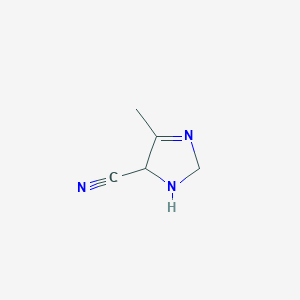
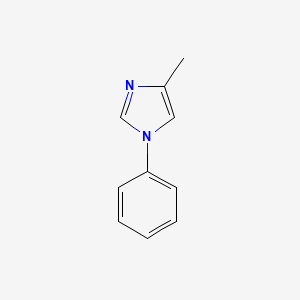
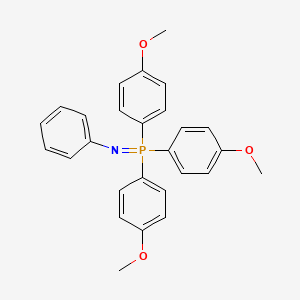
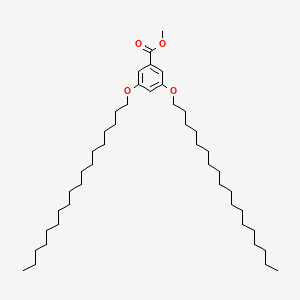
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)

